Pyrrole-2-carboxamidoxime

Tuberculosis MmpL3 Inhibitor Antitubercular

This amphoteric amidoxime heterocycle delivers unique reactivity and biological recognition unavailable to standard pyrrole-2-carboxylic acid or carboxamide analogs. Its –C(NH₂)=N–OH group functions as a privileged precursor for 1,2,4-oxadiazole synthesis and acts as a carboxylic acid/amide bioisostere. Validated in structure-guided MmpL3 inhibitor programs achieving MIC values <0.016 μg/mL against drug-resistant M. tuberculosis with improved microsomal stability and solubility. Also applied in insect RyR resistance mapping and tunable anion transporter design. For research programs requiring differentiated pyrrole chemical space, this scaffold provides synthetic versatility and target engagement beyond generic building blocks.

Molecular Formula C5H7N3O
Molecular Weight 125.131
CAS No. 500024-85-1
Cat. No. B2423524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrole-2-carboxamidoxime
CAS500024-85-1
Molecular FormulaC5H7N3O
Molecular Weight125.131
Structural Identifiers
SMILESC1=CNC(=C1)C(=NO)N
InChIInChI=1S/C5H7N3O/c6-5(8-9)4-2-1-3-7-4/h1-3,7,9H,(H2,6,8)
InChIKeyVIJSXGATFLMXMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrole-2-carboxamidoxime (CAS 500024-85-1): A Core Amidoxime Scaffold for Medicinal Chemistry and Heterocyclic Synthesis


Pyrrole-2-carboxamidoxime, also known as N'-hydroxy-1H-pyrrole-2-carboximidamide, is a small-molecule heterocyclic building block with the molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol [1]. It is characterized by an amphoteric amidoxime functional group (–C(NH₂)=N–OH) directly attached to a pyrrole ring, and it is commercially available with typical purity of 95-97% [1]. The compound's structural properties include a computed XLogP3-AA of 0.2 and a topological polar surface area of 74.4 Ų [2].

Why Generic Pyrrole-2-carboxamidoxime (CAS 500024-85-1) Cannot Be Replaced by Simple Carboxylic Acid or Amide Analogs


Generic substitution fails because Pyrrole-2-carboxamidoxime possesses a unique and highly reactive amidoxime moiety that confers both distinct chemical reactivity and specific biological recognition capabilities unavailable to pyrrole-2-carboxylic acid or pyrrole-2-carboxamide analogs. The amidoxime group acts as a powerful precursor for constructing 1,2,4-oxadiazoles and serves as a bioisostere for carboxylic acids and amides , enabling access to chemical space and target interactions that are inaccessible to simpler pyrrole derivatives. This differentiated functionality drives its specific value in synthesizing MmpL3-targeting antitubercular agents [1].

Quantitative Differentiation Evidence for Pyrrole-2-carboxamidoxime (CAS 500024-85-1) in Research Procurement


Enhanced Antitubercular Activity and Improved Drug-like Properties Through Pyrrole-2-carboxamidoxime-Derived MmpL3 Inhibitors

Optimization of a pyrrole-2-carboxamide scaffold, derived from core pyrrole-2-carboxamidoxime chemistry, led to compound 27b, which exhibited significantly enhanced antituberculosis activity and improved physicochemical properties compared to the lead compound 2. In mouse macrophages, 27b demonstrated dose-dependent efficacy in reducing intracellular M. tuberculosis load [1].

Tuberculosis MmpL3 Inhibitor Antitubercular Drug-Resistant TB Mycobacterium tuberculosis

Sub-micromolar Inhibition of MmpL3 and Potent Activity Against Drug-Resistant Mycobacterium tuberculosis

A series of pyrrole-2-carboxamide derivatives, designed using a structure-guided strategy based on the MmpL3 crystal structure, displayed extremely potent activity against M. tuberculosis. The most active compound, 32, achieved a minimum inhibitory concentration (MIC) of <0.016 μg/mL against drug-resistant strains and exhibited low cytotoxicity (IC50 > 64 μg/mL) [1].

Tuberculosis MmpL3 Inhibitor Drug-Resistant TB Mycobacterium tuberculosis

Shared Binding Domain with Commercial Diamide Insecticides Suggests Potential for Cross-Resistance Studies

Pyrrole-2-carboxamides were identified as a novel chemotype of ryanodine receptor (RyR) activators. While optimized analogs achieved potency comparable to commercial diamides (chlorantraniliprole, cyantraniliprole, flubendiamide) against fruit fly RyR, whole-insect screens revealed poor insecticidal activity. Critically, the G4946E mutation, which confers diamide resistance, also greatly reduced sensitivity to pyrrole-2-carboxamides, indicating a shared binding domain [1].

Ryanodine Receptor Insecticide Cross-Resistance Diamide

Fundamental Physicochemical and Stability Parameters for In Vitro Assay Design

The compound demonstrates fundamental physicochemical properties critical for experimental design. It exhibits high solubility in DMSO, methanol, and ethanol but poor solubility in non-polar solvents . In pH 7.4 PBS buffer, it shows defined stability and solubility profiles relevant to in vitro assays [REFS-2, REFS-3].

Solubility Stability Physicochemical Property PBS Buffer

Tunable Transmembrane Anion Transport Activity via Simple Substituent Variation

The pyrrole-2-carboxamide scaffold is shown to be a highly tunable and versatile system for transmembrane anion transport. Systematic variation of substituents on the pyrrole ring and amide group directly modulates anion transport activity [1].

Anion Transport Membrane Transport Supramolecular Chemistry

Key Research and Procurement Application Scenarios for Pyrrole-2-carboxamidoxime (CAS 500024-85-1)


Scaffold for Developing Next-Generation Antitubercular Agents Targeting MmpL3

Procure Pyrrole-2-carboxamidoxime as a core building block for structure-guided design and synthesis of potent MmpL3 inhibitors. This application is supported by data showing that optimized pyrrole-2-carboxamide analogs exhibit MIC values <0.016 μg/mL against drug-resistant M. tuberculosis [1] and demonstrate improved drug-like properties, including enhanced microsomal stability and solubility, critical for advancing antitubercular candidates toward in vivo studies [2].

Investigating Cross-Resistance Mechanisms in Diamide Insecticides

Employ Pyrrole-2-carboxamidoxime-derived chemotypes as research tools to study insect ryanodine receptor (RyR) binding and cross-resistance. This scenario leverages evidence that pyrrole-2-carboxamides share a binding domain with commercial diamides and exhibit greatly reduced sensitivity to the G4946E resistance mutation [3], making them valuable for mapping resistance determinants and designing new insecticidal leads.

Precursor for Bioisosteric 1,2,4-Oxadiazole Heterocycle Synthesis

Utilize Pyrrole-2-carboxamidoxime as a primary precursor for synthesizing 1,2,4-oxadiazoles, a privileged heterocycle class with broad pharmacological activity . The amidoxime route is a key methodology for constructing these bioisosteres of carboxylic acids and amides , enabling the exploration of chemical space inaccessible to simpler pyrrole derivatives.

Modular Platform for Designing Synthetic Transmembrane Anion Transporters

Source Pyrrole-2-carboxamidoxime to build a series of substituted pyrrole-2-carboxamides for systematic evaluation as transmembrane anion transporters. This is supported by studies demonstrating that the pyrrole-2-carboxamide scaffold provides a highly tunable, versatile system where anion transport activity can be modulated by simple variations of pyrrole ring and amide substituents [4].

Technical Documentation Hub

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